molecular formula C10H13F2N B13254811 [(2,6-Difluorophenyl)methyl](propan-2-yl)amine

[(2,6-Difluorophenyl)methyl](propan-2-yl)amine

Cat. No.: B13254811
M. Wt: 185.21 g/mol
InChI Key: QFYRNLXBQZHPTK-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)methylamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a propan-2-yl amine group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)methylamine typically involves the reaction of 2,6-difluorobenzyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of (2,6-Difluorophenyl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

(2,6-Difluorophenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which (2,6-Difluorophenyl)methylamine exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. This compound can act as a nucleophile or electrophile in different reactions, depending on the conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Difluorophenyl)methylamine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and interactions.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]propan-2-amine

InChI

InChI=1S/C10H13F2N/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3

InChI Key

QFYRNLXBQZHPTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=C(C=CC=C1F)F

Origin of Product

United States

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